4-(4-Fluorophenyl)-3-buten-2-one

Catalog No.
S9099306
CAS No.
M.F
C10H9FO
M. Wt
164.18 g/mol
Availability
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4-(4-Fluorophenyl)-3-buten-2-one

Product Name

4-(4-Fluorophenyl)-3-buten-2-one

IUPAC Name

4-(4-fluorophenyl)but-3-en-2-one

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3

InChI Key

IXOKEPVAYTWJGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)F

4-(4-Fluorophenyl)-3-buten-2-one is an organic compound with the molecular formula C10H9F O. It features a butenone structure, characterized by a conjugated double bond and a ketone functional group. The presence of a fluorine atom on the para position of the phenyl group significantly influences its chemical properties, including reactivity and biological activity. This compound is also known by its CAS Registry Number 65300-29-0 and is often utilized in various organic synthesis processes.

, including:

  • Claisen-Schmidt Condensation: This reaction involves the condensation of 4-fluorobenzaldehyde with acetone, yielding 4-(4-fluorophenyl)-3-buten-2-one as a major product .
  • Heck Reaction: The compound can react with aryl halides in a palladium-catalyzed Heck reaction, which allows for the formation of more complex aromatic compounds .
  • Hydrogenation: The unsaturated double bond can undergo hydrogenation to yield saturated derivatives, which are often more stable and less reactive.

The biological activity of 4-(4-Fluorophenyl)-3-buten-2-one has been studied in various contexts. Some notable findings include:

  • Anticancer Properties: Compounds with similar structures have shown potential anticancer activity, likely due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Activity: Similar derivatives exhibit antimicrobial properties, suggesting that 4-(4-fluorophenyl)-3-buten-2-one may also possess such activity .

The synthesis of 4-(4-Fluorophenyl)-3-buten-2-one can be achieved through several methods:

  • Claisen-Schmidt Condensation:
    • Reactants: 4-fluorobenzaldehyde and acetone.
    • Conditions: Typically conducted under basic conditions using sodium hydroxide or potassium hydroxide.
    • Mechanism: The reaction proceeds through the formation of an enolate ion from acetone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the final product .
  • Alternative Synthetic Routes:
    • Other methods may involve modifications of existing butenone derivatives or employing different aldehydes and ketones to achieve desired substitutions.

4-(4-Fluorophenyl)-3-buten-2-one finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities.
  • Material Science: The compound can be utilized in synthesizing advanced materials and polymers that require specific electronic or optical properties.

Studies on the interactions of 4-(4-Fluorophenyl)-3-buten-2-one with biological targets are crucial for understanding its potential therapeutic effects. Research indicates that:

  • Protein Binding: The compound may interact with specific proteins involved in cancer progression or microbial resistance mechanisms.
  • Mechanistic Insights: Understanding how this compound affects cellular pathways can provide insights into its utility as a lead compound for drug development.

Several compounds share structural similarities with 4-(4-Fluorophenyl)-3-buten-2-one. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Features
4-Phenyl-3-buten-2-oneButenoneLacks fluorine; serves as a baseline for comparison .
1-(4-Fluorophenyl)but-1-en-3-oneButenoneSimilar structure but different substitution pattern .
4-(4-Methylphenyl)-3-buten-2-oneButenoneContains a methyl group instead of fluorine; may exhibit different biological activities .
1-(2-Hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-oneChalcone-like structureExhibits different reactivity due to hydroxyl group presence.

The uniqueness of 4-(4-Fluorophenyl)-3-buten-2-one lies primarily in its fluorinated phenyl group, which enhances its reactivity and potential biological activity compared to non-fluorinated analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

164.063743068 g/mol

Monoisotopic Mass

164.063743068 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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